molecular formula C22H21NO4 B1600545 Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate CAS No. 205259-41-2

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Cat. No.: B1600545
CAS No.: 205259-41-2
M. Wt: 363.4 g/mol
InChI Key: RYRBFKYVUCZMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, amino, benzyloxy, and methoxy functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate typically involves multi-step organic reactions. One common method is the esterification of 2-amino-4-(benzyloxy)-5-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amino group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoic acid.

    Reduction: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzylamine.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound in drug discovery programs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The methoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    Benzyl 2-amino-4-hydroxy-5-methoxybenzoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

    Benzyl 2-amino-4-(benzyloxy)-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Benzyl 2-amino-4-(benzyloxy)-5-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical reactions and interactions with biological targets.

Properties

IUPAC Name

benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRBFKYVUCZMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453637
Record name benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-41-2
Record name Phenylmethyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205259-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (77 g) was dissolved in acetonitrile (882 ml). Sodium dithionite (160.5 g) was added to the solution and the temperature adjusted to 25° C. Water (588 ml) was then added, maintaining the temperature at 25° C. The pH was maintained at 6 using 8.8 M sodium hydroxide during the reduction. The slurry was then heated to 65° C. and the lower aqueous phase was removed. Concentrated hydrochloric acid (35% w/w, 7.25 ml) was then added. The slurry was allowed to cool to 40° C. and then to 20° C. Sodium hydroxide solution (47% w/w, 12.4 ml) was added and the slurry cooled to 0° C. The product (benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate) was isolated by filtration, washed with water (2×196 ml) and then dried at 40° C. under vacuum. Yield: 66.2 g, 92.4%;
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
882 mL
Type
solvent
Reaction Step One
Quantity
160.5 g
Type
reactant
Reaction Step Two
Name
Quantity
588 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (90 g) was charged to acetonitrile (660 g). 85% Sodium dithionite (75 g) was added to the solution and the temperature adjusted to 20° C. Water (516 g) was then added, maintaining the temperature at 20° C. The slurry was then heated to 65° C. and stirred for 30 minutes. Sodium dithionite (75 g) was added and the mixture stirred for another 30 minutes. The lower aqueous phase was removed. Concentrated hydrochloric acid (33% w/w, 12.48 g) was then added to adjust to a pH of <1. The suspension is held for 1 hour. The slurry was cooled to 20° C. over 30 minutes. Sodium hydroxide solution (20% w/w, 59.29 g) was added to give a pH of 10. The slurry was cooled to 0° C. and stirred for one hour. The product (benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate) was isolated by filtration, washed twice with water (2×222 ml) and then dried at 60° C. under vacuum. Yield: 78.81 g, 95%; NMR Spectrum (CDCl3) 3.8 (s, 3H), 5.1 (s, 2H), 5.3 (s, 2H), 6.2 (s, 1H), 7.3-7.4 (m, 10H); Mass Spectrum (M+H)+=364.1.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
516 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.